1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine is an organic compound featuring a 1,4-benzodioxin core substituted with a pentylamine chain at the 6-position. The 1,4-benzodioxin moiety consists of a benzene ring fused to a 1,4-dioxane ring, conferring both aromatic and ether-like properties.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)pentan-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-11(14)10-5-6-12-13(9-10)16-8-7-15-12/h5-6,9,11H,2-4,7-8,14H2,1H3 |
InChI Key |
AWHNYVKNRZDFIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC2=C(C=C1)OCCO2)N |
Origin of Product |
United States |
Preparation Methods
Alkylation Approach
- The benzodioxin amine is reacted with alkyl halides bearing a protected or free amine group.
- For example, reaction with 1-bromopentan-1-amine or a protected derivative in polar aprotic solvents like dimethylformamide (DMF), using a base such as lithium hydride (LiH) or sodium hydride (NaH), promotes nucleophilic substitution to yield the target amine.
Reductive Amination Approach
- Alternatively, the benzodioxin amine can be reacted with pentanal (pentanaldehyde) under reductive amination conditions.
- This involves condensation of the amine with the aldehyde followed by reduction with a suitable reducing agent (e.g., sodium cyanoborohydride or hydrogenation catalysts) to form the secondary amine linkage.
Detailed Experimental Procedure Example
Based on the literature, a representative synthetic procedure for related benzodioxin amine derivatives is as follows:
| Step | Procedure | Notes |
|---|---|---|
| 1 | Suspend 2,3-dihydro-1,4-benzodioxin-6-amine (0.002 mol) in 25 mL distilled water, stir 30 min | pH maintained at 9-10 using 10% Na2CO3 |
| 2 | Add alkyl halide (e.g., 1-bromopentan-1-amine derivative) gradually, stir for several hours at room temp | Reaction monitored by TLC |
| 3 | Acidify reaction mixture to pH 2-3 with concentrated HCl to precipitate product | Filter, wash, and air dry |
| 4 | Purify product by recrystallization or chromatography | Confirm structure by IR, 1H-NMR, MS |
Characterization and Yield Data
| Parameter | Typical Values/Observations |
|---|---|
| Yield | 70-85% depending on alkylation conditions |
| Melting Point | Variable; e.g., 129-130 °C for sulfonamide derivatives |
| IR Spectra | N-H stretch ~3248 cm⁻¹, aromatic C-H ~3045 cm⁻¹, C-O-C stretch |
| 1H-NMR Spectra | Signals corresponding to benzodioxin ring and alkyl chain protons |
| Molecular Weight | 221.29 g/mol for this compound |
Summary Table of Preparation Methods
| Methodology | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Alkylation | Benzodioxin amine + 1-bromopentan-1-amine, DMF, LiH | Straightforward, good yields | Requires careful control of base and temperature |
| Reductive Amination | Benzodioxin amine + pentanal + NaBH3CN | Mild conditions, selective | Requires aldehyde precursor and reducing agent |
| Sulfonamide Route* | Benzodioxin amine + sulfonyl chloride + alkyl halides | Useful for derivatives, well-studied | Additional steps, not direct for pentan-1-amine |
*Note: Sulfonamide derivatives related to benzodioxin amines have been extensively studied as intermediates or analogs.
Research Findings and Notes
- The benzodioxin amine intermediate is crucial and must be prepared under controlled pH to avoid side reactions.
- Polar aprotic solvents like DMF enhance nucleophilicity and facilitate alkylation.
- Lithium hydride is a preferred base for activating the amine nucleophile during alkylation.
- Monitoring by thin-layer chromatography (TLC) and characterization by IR and 1H-NMR are essential to confirm reaction progress and product identity.
- Yields are generally high (70-85%), and products are stable under standard laboratory conditions.
- The preparation methods have been validated in various studies focusing on benzodioxin derivatives for pharmaceutical applications, ensuring the robustness of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can produce various substituted benzodioxane derivatives .
Scientific Research Applications
Medicinal Chemistry
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets that may lead to the development of new pharmaceuticals.
Case Study: Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These compounds may act on serotonin and norepinephrine pathways, which are crucial in mood regulation.
Neuropharmacology
The compound’s ability to penetrate the blood-brain barrier makes it a candidate for neuropharmacological studies. Its potential neuroprotective properties are being explored in the context of neurodegenerative diseases.
Case Study: Neuroprotective Effects
In a study assessing neuroprotective agents, derivatives of this compound showed promise in reducing oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents.
Cosmetic Formulations
The compound has been considered for use in cosmetic formulations due to its potential moisturizing and skin-conditioning properties.
Case Study: Skin Hydration
A formulation study incorporating this compound demonstrated enhanced skin hydration compared to control products. The study utilized various experimental designs to optimize the formulation's efficacy.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Antidepressant effects | Animal model studies showing mood improvement |
| Neuropharmacology | Neuroprotective properties | Studies indicating reduced neuronal apoptosis |
| Cosmetic Formulations | Enhanced skin hydration | Formulation studies demonstrating efficacy |
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine with analogs:
Key Observations :
- Chain Length and Branching : The linear pentyl chain in the target compound enhances lipophilicity compared to shorter or branched analogs (e.g., 207.27 g/mol compound in ).
- Linkage Type : Direct attachment of the amine (target compound) vs. methylene bridges () may influence electronic interactions with biological targets.
Antihepatotoxic Activity
- 3',4'(1",4"-dioxino) Flavone (4f): Demonstrated significant hepatoprotective effects in CCl₄-induced rat models, comparable to silymarin. Activity attributed to the dioxane ring and hydroxyl groups .
Enzyme Inhibition
- Lysine-Specific Demethylase (LSD1) Studies : The cyclopropane-containing analog () was used to investigate LSD1 regulation in trophoblast stem cells, highlighting the role of steric hindrance in modulating enzyme interactions.
Antibacterial Potential
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine is an organic compound that belongs to the class of benzodioxanes. This compound features a unique structure characterized by a benzodioxane ring fused with a pentan-1-amine chain. Its distinct amine substitution imparts notable chemical and biological properties that are currently under investigation for various applications in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C13H19NO2/c1-2-3-4-11(14)10-5-6-12-13(9-10)16-8-7-15-12/h5-6,9,11H,2-4,7-8,14H2,1H3 |
| InChI Key | AWHNYVKNRZDFIF-UHFFFAOYSA-N |
| SMILES | CCCCC(C1=CC2=C(C=C1)OCCO2)N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that the compound may inhibit certain enzymes by binding to their active sites, thus blocking their activity. This interaction can influence various cellular processes and biochemical reactions.
Research Findings
Recent studies have explored the potential therapeutic applications of this compound in several areas:
Neurological Disorders : Research indicates that this compound could have therapeutic potential in treating neurological disorders such as Alzheimer’s disease due to its neuroprotective properties.
Antibacterial Activity : The compound has been evaluated for its antibacterial properties. Studies have shown that it exhibits moderate inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Enzyme Inhibition : The compound has been tested for its ability to inhibit enzymes such as α-glucosidase. In one study, derivatives of this benzodioxane were synthesized and evaluated for their anti-diabetic potential through enzyme inhibition assays .
Study on Antidiabetic Potential
A recent study synthesized several derivatives of 1-(2,3-dihydro-1,4-benzodioxin) compounds and evaluated their α-glucosidase inhibitory activities. Results indicated that while some derivatives demonstrated weak to moderate inhibitory effects, the parent compound showed promise as a lead structure for further development in anti-diabetic therapies .
Neurological Applications
In another investigation focused on neuroprotection, researchers found that compounds similar to this compound could reduce oxidative stress markers in neuronal cell lines. This suggests a potential mechanism through which the compound may exert protective effects against neurodegenerative diseases .
Similar Compounds and Their Activities
| Compound Name | Structure Comparison | Notable Activity |
|---|---|---|
| 6-Acetyl-1,4-benzodioxane | Similar structure with an acetyl group | Antimicrobial properties |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide | Contains sulfonamide group | Used in medicinal chemistry |
The unique amine substitution in 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amines sets it apart from similar compounds. This specificity enhances its potential for targeted applications in drug design and development.
Q & A
What are the optimal synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine, and how can reaction conditions be optimized for yield?
Level : Basic
Answer :
The synthesis of benzodioxin-containing amines typically involves sulfonylation or alkylation reactions. For example, derivatives like 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamides are synthesized via a two-step process:
Sulfonylation : Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ (pH 9–10) at room temperature for 3–4 hours .
Acetylation : Coupling the intermediate with substituted phenyl groups.
Optimization :
Use Design of Experiments (DOE) to systematically vary parameters (temperature, pH, stoichiometry) and analyze their impact on yield. For instance, fractional factorial designs can minimize experimental runs while identifying critical factors .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| 1 | Na₂CO₃ (aq.), pH 9–10, RT, stirring | 3–4 hrs | 65–78 |
| 2 | Substituted phenyl chloride, DMF, 60°C | 6 hrs | 70–85 |
Which spectroscopic techniques are critical for characterizing this compound?
Level : Basic
Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-O-C in benzodioxin at ~1250 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- ¹H-NMR : Confirms substituent positions (e.g., aromatic protons in benzodioxin at δ 6.7–7.2 ppm, methylene groups in pentan-1-amine at δ 1.2–1.8 ppm) .
- CHN Analysis : Validates molecular formula by quantifying C, H, and N content .
How should researchers handle safety protocols for this compound?
Level : Basic
Answer :
While specific toxicity data may be limited, general precautions include:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis.
- Storage : In airtight containers at –20°C for stability .
- Disposal : Follow institutional guidelines for amine-containing waste.
How can computational methods like reaction path searches improve synthesis design?
Level : Advanced
Answer :
Quantum Chemical Calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Identifies energetically favorable pathways for sulfonylation or alkylation steps .
- Feedback Loops : Experimental data (e.g., reaction yields) refine computational models, narrowing optimal conditions .
Table 2 : Computational vs. Experimental Yield Comparison
| Method | Predicted Yield (%) | Actual Yield (%) |
|---|---|---|
| DFT-optimized pathway | 82 | 78 |
| Traditional trial | N/A | 65 |
How can researchers resolve conflicting spectral data during characterization?
Level : Advanced
Answer :
- Factorial Design : Test variables (e.g., solvent polarity, concentration) to isolate artifacts. For example, solvent-induced shifts in NMR can be analyzed via a 2³ factorial design (factors: solvent, temp, concentration) .
- Cross-Validation : Compare with analogous compounds (e.g., benzodioxin derivatives with known structures) .
What in vitro assays assess the compound’s enzyme inhibition potential?
Level : Advanced
Answer :
- α-Glucosidase/Acetylcholinesterase Inhibition :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
How to design structure-activity relationship (SAR) studies for analogs?
Level : Advanced
Answer :
- Structural Modifications : Vary substituents on the pentan-1-amine chain or benzodioxin ring (e.g., methyl, nitro, methoxy groups) .
- Activity Testing : Compare IC₅₀ values in enzyme assays.
Table 3 : Example SAR Data for Analogs
| Substituent (R) | α-Glucosidase IC₅₀ (µM) | Acetylcholinesterase IC₅₀ (µM) |
|---|---|---|
| -CH₃ | 12.4 | 18.7 |
| -NO₂ | 8.9 | 14.2 |
| -OCH₃ | 10.1 | 16.5 |
How to apply factorial design in optimizing reaction parameters?
Level : Advanced
Answer :
A 2³ full factorial design evaluates three factors (e.g., temperature, catalyst loading, reaction time) at two levels:
- Factors :
- Temperature: 25°C vs. 50°C
- Catalyst: 1 mol% vs. 2 mol%
- Time: 3 hrs vs. 6 hrs
- Response : Yield (%)
- Analysis : ANOVA identifies significant factors and interactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
